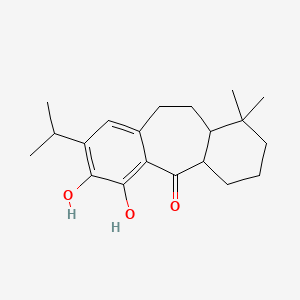
Rosmaridiphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosmaridiphenol is a natural product found in Salvia rosmarinus and Salvia with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Antioxidant Properties :
- Muñoz et al. (2012) focused on the correct structure of rosmaridiphenol, emphasizing its role as an antioxidant. They used single-crystal X-ray analysis and other techniques to determine its structure and absolute configuration, highlighting its potential in antioxidant applications (Muñoz et al., 2012).
- Pertino and Schmeda-Hirschmann (2010) also worked on correcting the structure of this compound. Their research reaffirmed the compound's identity, which is crucial for understanding its bioactive properties (Pertino & Schmeda-Hirschmann, 2010).
Synthesis and Pharmaceutical Potential :
- Le et al. (2020) reported on the synthesis of this compound, demonstrating a gold-catalyzed approach. This method has broader implications for synthesizing similar compounds, potentially useful in pharmaceutical applications (Le et al., 2020).
Bioactivity in Traditional Medicine :
- Wu and Wang (2012) explored the pharmacological actions of Salvia miltiorrhiza, which contains this compound derivatives like rosmarinic acid. Their findings suggest these compounds have protective effects on the cardiovascular system, which could be useful in traditional medicine (Wu & Wang, 2012).
Antimicrobial and Antioxidant Activities :
- Moreno et al. (2006) investigated Rosmarinus officinalis extracts, finding a correlation between antioxidant activities and phenolic content, including compounds like this compound. This research highlights the potential of this compound in antimicrobial and antioxidant applications (Moreno et al., 2006).
Anti-inflammatory and Antidepressant Effects :
- Liu et al. (2018) studied the anti-inflammatory effects of phenolic acids, including this compound derivatives, in macrophages. Their research contributes to understanding the potential of these compounds in treating inflammatory diseases (Liu et al., 2018).
- Akkol et al. (2019) found that this compound derivatives like rosmarinic acid exhibit antidepressant effects. This suggests the potential application of these compounds in developing new treatments for depression (Akkol et al., 2019).
Hepatoprotective and Spasmolytic Activities :
- Ielciu et al. (2021) discovered that Rosmarinus officinalis tinctures, containing compounds like this compound, have hepatoprotective activity, suggesting its potential in treating liver-related disorders (Ielciu et al., 2021).
- Ventura-Martínez et al. (2011) studied the spasmolytic activity of Rosmarinus officinalis, in which this compound could play a role. This research supports the traditional use of rosemary in treating spasms (Ventura-Martínez et al., 2011).
Antiplatetet and Skin Protective Effects :
- Zou et al. (2018) found that rosmarinic acid, a derivative of this compound, inhibits ERp57, which is involved in platelet aggregation. This discovery opens avenues for developing antiplatelet agents (Zou et al., 2018).
- Galicka and Sutkowska-Skolimowska (2021) reported that rosmarinic acid can reduce skin alterations induced by chemical sunscreens, indicating its potential in dermatological applications (Galicka & Sutkowska-Skolimowska, 2021).
Propiedades
Número CAS |
91729-95-2 |
|---|---|
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
14,15-dihydroxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-10-12-7-8-15-13(6-5-9-20(15,3)4)17(21)16(12)19(23)18(14)22/h10-11,13,15,22-23H,5-9H2,1-4H3 |
Clave InChI |
WIEOUDNBMYRSRD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |
SMILES canónico |
CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |
melting_point |
182-184°C |
Descripción física |
Solid |
Sinónimos |
rosmaridiphenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





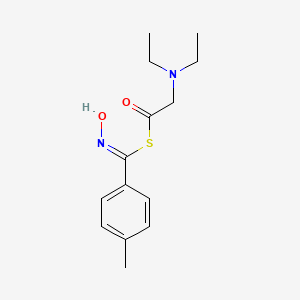
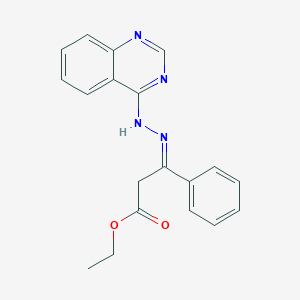
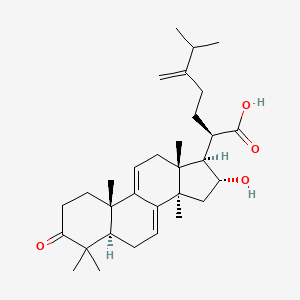
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
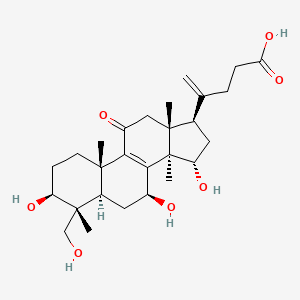
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)


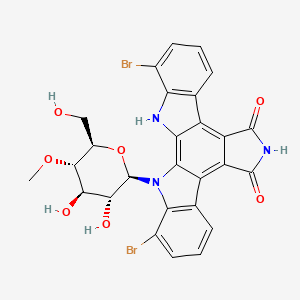
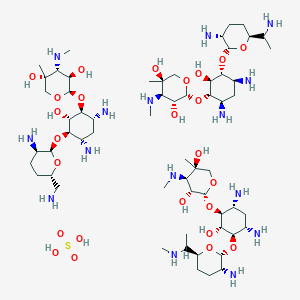
![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)
![(3S,5R,10S,13R,14S,15R,17R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B1240888.png)